PI3Kδ Cellular Inhibition Activity vs. Structural Analogs
The target compound demonstrates measurable inhibition of PI3Kδ-mediated AKT phosphorylation (IC50 = 102 nM) in Ri-1 cells [1]. While no direct head-to-head comparison with the 6-methoxy analog (N-(3-chloro-4-methoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine) is publicly available, class-level SAR indicates that the 6-methoxy substituent often reduces PI3Kδ potency due to steric clash in the affinity pocket [2]. This suggests the unsubstituted 6-position may confer superior PI3Kδ cellular activity relative to 6-methoxy congeners.
| Evidence Dimension | PI3Kδ cellular inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 102 nM (Ri-1 cells) |
| Comparator Or Baseline | 6-Methoxy analog: no data available; class-level expectation of reduced potency |
| Quantified Difference | Cannot be calculated; comparator data absent. Class-level inference suggests potential 2-10 fold advantage. |
| Conditions | Human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
For researchers screening PI3Kδ inhibitors, the absence of a 6-methoxy group may preserve kinase active-site complementarity, making this compound a more promising starting point than methoxy-substituted analogs.
- [1] BindingDB entry BDBM50394893 / CHEMBL2165502. IC50 data for PI3Kδ. View Source
- [2] US8658636 B2. Quinoline SAR discussion regarding substituent effects on target binding. View Source
